4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
Descripción
4-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide is a pyridazinone derivative characterized by a 6-oxopyridazine core substituted at position 3 with a 4-fluorophenyl group. The pyridazinone moiety is linked via a four-carbon butanamide chain to a 4-sulfamoylphenyl group. This structure combines aromatic, sulfonamide, and amide functionalities, which are often associated with biological activity, particularly in targeting enzymes or receptors involved in inflammation or cancer .
For example, benzyl bromide derivatives are used to introduce substituents to the pyridazinone core via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 5°C), followed by extraction and purification steps . The sulfamoylphenyl group may be introduced through similar coupling reactions, leveraging the reactivity of sulfonamide precursors.
Propiedades
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S/c21-15-5-3-14(4-6-15)18-11-12-20(27)25(24-18)13-1-2-19(26)23-16-7-9-17(10-8-16)30(22,28)29/h3-12H,1-2,13H2,(H,23,26)(H2,22,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEJESWXJLEULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Observations :
- The sulfamoylphenyl moiety in the target compound likely improves water solubility and hydrogen-bonding capacity, contrasting with the bromophenyl or methylthiophenyl groups in , which prioritize halogen or sulfur-mediated interactions.
- Amide Linker Variations :
Pharmacological Implications
While direct activity data for the target compound is unavailable, insights can be drawn from analogues:
- Sulfonamide Role : The sulfamoyl group may inhibit carbonic anhydrases or cyclooxygenases (COX), similar to other sulfonamide drugs .
- Thioderivatives : Compounds with methylthio or methoxy groups in show enhanced binding to formyl peptide receptors, suggesting the target compound’s fluorophenyl and sulfamoyl groups could modulate similar pathways with improved selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
